molecular formula C9H16FNO2S B2783865 3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride CAS No. 2287279-79-0

3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride

Cat. No. B2783865
M. Wt: 221.29
InChI Key: AVOXGONYDOMMAE-UHFFFAOYSA-N
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Description

3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a complex organic compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis of Heterocyclic Sulfones

Researchers have explored the synthesis of quinoline and isoquinoline derivatives, including sulfones, sulfonamides, and sulfonyl fluorides, highlighting their significant role in medicinal chemistry. The synthesis involves selective furnishing of C2-substituted sulfones from sodium tert-butyldimethyl silyloxymethylsulfinate reactions, demonstrating broad applicability and scalability in the creation of these compounds for various medicinal applications (Patel, Laha, & Moschitto, 2022).

Development of Fluorescence Sensors

Studies on Lewis acidic organostiboranes containing biphenylene phenylantimony(V) moieties have shown their potential in fluorescence turn-on sensing of fluoride in drinking water. This research underscores the importance of developing sensitive and selective sensors for fluoride, which is crucial for public health and environmental monitoring (Hirai & Gabbaï, 2014).

Electrosynthesis Techniques

The electrochemical oxidative coupling of thiols and potassium fluoride presents an innovative and environmentally friendly method for synthesizing sulfonyl fluorides. This approach uses widely available materials and mild conditions, showcasing an efficient pathway towards the generation of these functional groups without the need for additional oxidants or catalysts (Laudadio et al., 2019).

Advanced Oxidation and Reduction Treatability

Research on 6:2 fluorotelomer sulfonic acid (6:2 FTS) demonstrates the potential of advanced oxidation and reduction technologies, such as ultraviolet/persulfate (UV/PS) and ultraviolet/sulfite (UV/SF), for the degradability of fluorotelomer compounds. These findings are essential for understanding the environmental impact and treatability of fluorotelomer-based compounds, providing insights into effective degradation pathways (Bao et al., 2020).

Fluoride Sensing in Analytical Chemistry

A novel spectrofluorimetric method for determining trace amounts of fluoride based on the fluorescence inhibition of the Al(III)-8-hydroxyquinoline-5-sulphonic acid complex by fluoride has been developed. This method offers high selectivity, simplicity, and rapidity, highlighting its application in water and toothpaste analysis, which is crucial for monitoring fluoride levels in consumer products and the environment (Zhang, 2013).

properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOXGONYDOMMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CCC2C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride

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